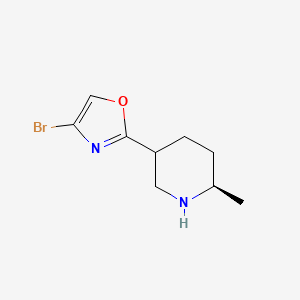
4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole is a heterocyclic compound that features both bromine and oxazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole typically involves multi-step reactions. One common method starts with the bromination of a precursor compound, followed by cyclization to form the oxazole ring. For instance, a solar photo-thermochemical C(sp3)–H bromination can be employed, using N-bromosuccinimide in dichloroethane . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents, reagents, and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The formation of the oxazole ring itself is a cyclization reaction.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Dichloroethane: A common solvent for these reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and brominated derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: Another five-membered heterocycle with similar electronic properties.
Thiazole: Contains sulfur instead of oxygen, offering different reactivity and applications.
Imidazole: Known for its role in biological systems and pharmaceutical applications.
Uniqueness
4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole is unique due to the presence of both bromine and oxazole functional groups, which confer distinct reactivity and potential for diverse applications. Its specific stereochemistry (6R) also adds to its uniqueness, influencing its interactions and properties.
Propriétés
Formule moléculaire |
C9H13BrN2O |
|---|---|
Poids moléculaire |
245.12 g/mol |
Nom IUPAC |
4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole |
InChI |
InChI=1S/C9H13BrN2O/c1-6-2-3-7(4-11-6)9-12-8(10)5-13-9/h5-7,11H,2-4H2,1H3/t6-,7?/m1/s1 |
Clé InChI |
ANLAMOBTMNHLNL-ULUSZKPHSA-N |
SMILES isomérique |
C[C@@H]1CCC(CN1)C2=NC(=CO2)Br |
SMILES canonique |
CC1CCC(CN1)C2=NC(=CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)









![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)

![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
